molecular formula C14H13N3O3S B5596909 [2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone

[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone

Cat. No. B5596909
M. Wt: 303.34 g/mol
InChI Key: QZGNNZWLTJDKRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to [2(allylamino)4amino1,3thiazol5yl](1,3benzodioxol5yl)methanone[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone, involves various chemical strategies. For instance, Shahana and Yardily (2020) described the synthesis of novel thiazol-5-yl compounds characterized by UV, IR, NMR, and mass spectrometry, highlighting the importance of density functional theory (DFT) calculations in predicting the properties and reactivity of such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically optimized and interpreted using DFT calculations. The study by Shahana and Yardily (2020) provides insights into the equilibrium geometry, bonding features, and vibrational wave numbers of thiazole compounds, which are crucial for understanding their chemical behavior and potential applications (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions with potassium thiocyanate or thiourea lead to different thiazole-based compounds with unique properties, as described by Joshi et al. (1986) (Joshi, Pathak, & Sharma, 1986).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, can be determined experimentally and through computational methods. Cao et al. (2010) provided an example by characterizing the crystal structure of a similar thiazole compound using X-ray diffraction, which helps in understanding the solid-state properties of these molecules (Cao, Dong, Shen, & Dong, 2010).

Chemical Properties Analysis

The chemical properties of [2(allylamino)4amino1,3thiazol5yl](1,3benzodioxol5yl)methanone[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone and related compounds, such as their reactivity, stability, and interactions with other molecules, are central to their potential applications. The HOMO-LUMO energy gap, as discussed by Shahana and Yardily (2020), provides insights into the reactivity and stability of thiazole derivatives in their ground and excited states (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Characterization

The compound 2-(allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a thiazole derivative, a class of compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields. Thiazole derivatives are synthesized through various methods, including the reaction of α-thiocyanato-acetophenones with dialkylammonium salts, leading to 2-dialkylamino-4-aryl-thiazoles. These methods provide a versatile approach to thiazole synthesis, utilizing easily accessible starting compounds and offering a variety of solvents for the reaction medium (Teller et al., 1990).

Spectral Characterization and Theoretical Studies

The structural and spectral characterization of thiazole derivatives, including those similar to the compound , involves various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret the vibrational spectra, providing insights into the bonding features, equilibrium geometry, and harmonic vibrational wave numbers. These studies help understand the structural changes due to electron-withdrawing group substitution and offer a deeper understanding of the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).

Antibacterial Activity and Molecular Docking Studies

Thiazole derivatives exhibit promising antibacterial activity, which is investigated through molecular docking studies. These studies help understand the interaction between the compound and bacterial proteins, potentially leading to new antibacterial agents. The HOMO-LUMO energy gap, analyzed through DFT, provides insights into the compound's reactivity in the excited state, further aiding in the evaluation of its antibacterial properties (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-5-16-14-17-13(15)12(21-14)11(18)8-3-4-9-10(6-8)20-7-19-9/h2-4,6H,1,5,7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGNNZWLTJDKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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